N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine-2-carbonyl Group: This step involves the acylation of the azetidine ring with pyrazine-2-carbonyl chloride under basic conditions.
Attachment of the Benzyloxybenzyl Group: The final step involves the nucleophilic substitution reaction where the benzyloxybenzyl group is introduced to the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure with a pyrrolidine ring instead of azetidine.
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide: Contains a piperidine ring.
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)morpholine-3-carboxamide: Features a morpholine ring.
Uniqueness
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(19-14-27(15-19)23(29)21-13-24-10-11-25-21)26-12-17-6-8-20(9-7-17)30-16-18-4-2-1-3-5-18/h1-11,13,19H,12,14-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFVJKLGMIRIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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